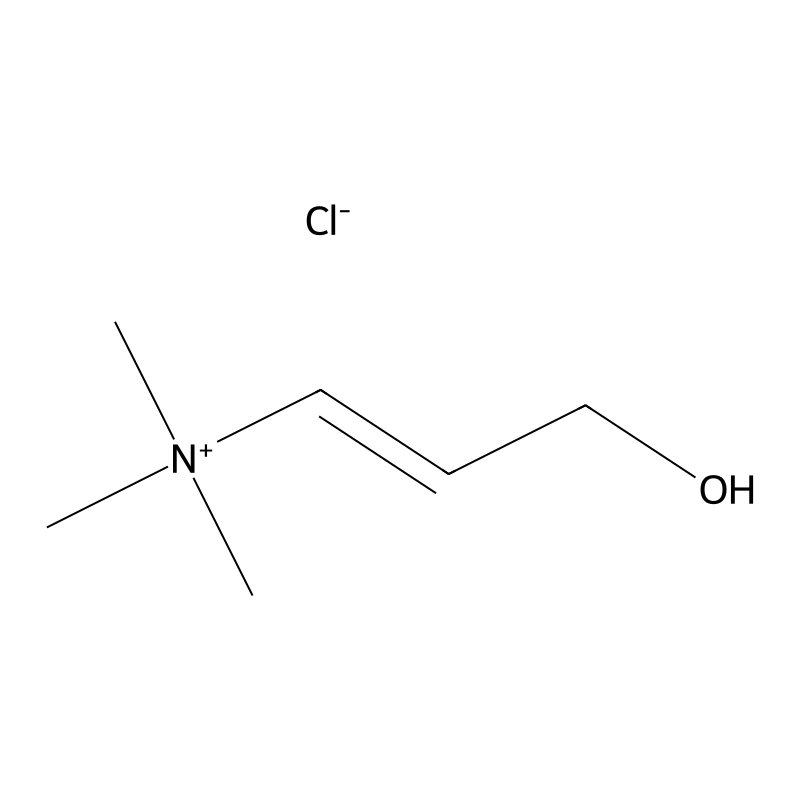

3-Hydroxy-1-propenyl-trimethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-Hydroxy-1-propenyl-trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C₆H₁₄ClNO and a CAS number of 91725-36-9. This compound features a trimethylammonium group attached to a propenyl chain that has a hydroxyl group, contributing to its amphiphilic properties. Its structure includes a positively charged nitrogen atom surrounded by three methyl groups and a propenyl group that can engage in various chemical interactions, making it versatile in both organic synthesis and biological applications .

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Polymerization: It can undergo polymerization reactions, particularly in the presence of other monomers, which is useful in creating polymers with specific properties.

- Phase Transfer Catalysis: This compound is utilized as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases .

The biological activity of 3-Hydroxy-1-propenyl-trimethylammonium chloride is notable for its role in cell membrane dynamics. Its amphiphilic nature allows it to interact with lipid bilayers, influencing membrane fluidity and permeability. This property makes it valuable in studies related to drug delivery systems and cellular uptake mechanisms . Additionally, its quaternary ammonium structure contributes to antimicrobial properties, making it relevant in pharmaceutical formulations.

Synthesis of 3-Hydroxy-1-propenyl-trimethylammonium chloride can be achieved through several methods:

- Alkylation of Trimethylamine: The reaction of trimethylamine with propenyl alcohol under controlled conditions can yield the desired product.

- Quaternization Reaction: A common method involves the quaternization of an amine with an alkyl halide, where propenyl bromide or chloride is used to introduce the propenyl group.

- Hydrolysis of Precursor Compounds: Starting from precursors such as allyltrimethylammonium salts, hydrolysis can lead to the formation of this compound .

3-Hydroxy-1-propenyl-trimethylammonium chloride finds applications in various fields:

- Pharmaceuticals: Used as an excipient or active ingredient in drug formulations due to its ability to enhance solubility and bioavailability.

- Agriculture: Acts as a surfactant and emulsifier in pesticide formulations.

- Cosmetics: Utilized in personal care products for its conditioning properties and ability to stabilize emulsions .

Interaction studies involving 3-Hydroxy-1-propenyl-trimethylammonium chloride focus on its effects on biological membranes and drug delivery systems. Research indicates that this compound can enhance the permeability of certain drugs across cellular membranes, potentially improving therapeutic efficacy. Additionally, studies on its interaction with various biomolecules help elucidate its role in cellular processes and its potential as a drug carrier .

Several compounds exhibit structural or functional similarities to 3-Hydroxy-1-propenyl-trimethylammonium chloride. Here are some noteworthy comparisons:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| (3-Hydroxypropyl)trimethylammonium chloride | Similar ammonium structure | Higher hydrophilicity due to longer hydrocarbon chain |

| N-(3-hydroxy-1-propenyl) trimethylammonium perchlorate | Similar propenyl group | Different anion leading to varied solubility |

| Benzyltrimethylammonium chloride | Trimethylammonium core | Aromatic ring increases lipophilicity |

These compounds share the quaternary ammonium feature but differ significantly in their hydrophilicity, solubility profiles, and biological activities, highlighting the unique characteristics of 3-Hydroxy-1-propenyl-trimethylammonium chloride within this class .

Anomalous Nucleophilic Substitution Pathways in Epichlorohydrin-Amine Reactions

The reaction of epichlorohydrin with trimethylamine deviates from conventional nucleophilic substitution patterns. Instead of forming the expected N-(2,3-epoxypropyl)trimethylammonium chloride, the primary product is 3-hydroxy-1-propenyl-trimethylammonium chloride (IIa). This anomaly arises from a two-step mechanism:

- Epoxide Intermediate Formation: Initial alkylation of trimethylamine by epichlorohydrin generates an unstable epoxide intermediate (Ia).

- Base-Catalyzed Rearrangement: Excess trimethylamine acts as a base, facilitating a β-hydroxy elimination followed by conjugate addition. This results in the migration of the hydroxyl group to the β-position and the formation of the propenylammonium structure.

Critical evidence for this pathway includes the isolation of the intermediate epoxide Ia under controlled conditions and the identification of the final product via hydrogenation to N-(3-hydroxypropyl)trimethylammonium perchlorate.

Table 1: Key Reaction Parameters for Anomalous Substitution

| Parameter | Value | Source |

|---|---|---|

| Reactants | Epichlorohydrin, Trimethylamine | |

| Solvent | Acetonitrile | |

| Temperature Range | -20°C to 25°C | |

| Yield (Crude) | 87% | |

| Product Melting Point | 147–156°C |

Catalytic Processes in Quaternary Ammonium Compound Synthesis

Trimethylamine plays a dual role in this synthesis: as a reactant and a catalyst. Its excess concentration accelerates the rearrangement of the epoxide intermediate by deprotonating the β-hydroxy group, thereby stabilizing the transition state. This autocatalytic behavior contrasts with traditional quaternary ammonium salt syntheses, which often require metal catalysts or ionic liquids. The reaction’s efficiency hinges on maintaining a trimethylamine-rich environment, which suppresses side reactions such as hydrolysis or polymerization.

Stereochemical Considerations in Propenylammonium Chloride Formation

The stereochemistry of the propenyl group is influenced by the reaction’s mechanistic pathway. Nuclear magnetic resonance (NMR) analyses of the product reveal a trans-configuration across the double bond, consistent with a concerted β-elimination mechanism during rearrangement. Experiments using deuterium-labeled epichlorohydrin further demonstrate that the reaction proceeds with retention of configuration at the chiral center, implicating a planar transition state during the elimination step.

Solvent-Mediated Rearrangement Mechanisms

The choice of acetonitrile as the solvent is critical for stabilizing ionic intermediates and facilitating the rearrangement. Acetonitrile’s high dielectric constant (ε = 37.5) enhances the solubility of the charged intermediates, while its aprotic nature minimizes unwanted hydrolysis. Comparative studies in polar protic solvents (e.g., water or ethanol) result in significantly lower yields (<30%), underscoring the solvent’s role in directing the reaction pathway.

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 87 |

| Ethanol | 24.3 | 28 |

| Water | 80.1 | 15 |

Interfacial Reaction Dynamics in Biphasic Systems

The efficacy of 3-hydroxy-1-propenyl-trimethylammonium chloride in biphasic systems stems from its amphiphilic structure. The trimethylammonium group provides a permanent positive charge, ensuring solubility in aqueous phases, while the hydroxypropenyl chain enhances organic phase compatibility [1] [3]. This dual solubility allows the compound to act as a molecular shuttle, transporting anions such as hydroxide, cyanide, or halides across the aqueous-organic interface [2].

In a typical PTC reaction, the catalyst forms an ion pair with the target anion in the aqueous phase. The hydroxy group on the propenyl chain may participate in hydrogen bonding with water molecules, stabilizing the anion during transfer [1]. Once in the organic phase, the increased distance between the quaternary ammonium cation and the anion (compared to alkali metal counterions) reduces ion pairing, resulting in a "naked" anion with heightened nucleophilicity [2]. For example, in nucleophilic substitution reactions, this activation lowers the activation energy for reactions between alkyl halides and transferred anions, accelerating kinetics by up to three orders of magnitude [2].

The compound’s partition coefficient between phases is critical. Unlike shorter-chain quaternary salts (e.g., tetramethylammonium chloride), which remain predominantly aqueous, the C₃ hydroxypropenyl chain enables approximately 95% organic phase partitioning while retaining sufficient aqueous solubility for anion uptake [2]. This balance minimizes catalyst leaching and maximizes interfacial mobility.

Anion Exchange Mechanisms in Organic Transformations

3-Hydroxy-1-propenyl-trimethylammonium chloride facilitates anion exchange through a dynamic equilibrium process. The mechanism involves four steps:

- Anion Extraction: The catalyst’s ammonium cation pairs with the target anion (X⁻) in the aqueous phase, forming [Q⁺X⁻].

- Phase Transfer: The ion pair migrates to the organic phase due to the hydrophobic propenyl chain.

- Anion Release: X⁻ reacts with the organic substrate (e.g., alkyl halide), yielding the product and generating a new anion (Y⁻).

- Catalyst Regeneration: [Q⁺Y⁻] returns to the aqueous phase, releasing Y⁻ and completing the cycle [2] [3].

The hydroxy group’s orientation influences exchange kinetics. In E-configurations (trans arrangement of the hydroxy and ammonium groups), steric hindrance at the interface is minimized, allowing faster anion release compared to Z-isomers [1]. This geometric effect is particularly pronounced in reactions requiring bulky anions, such as dichromate oxidations.

A comparative study of anion affinities reveals the following selectivity trend for the compound:

| Anion | Relative Binding Affinity |

|---|---|

| I⁻ | 1.00 (reference) |

| Br⁻ | 0.78 |

| Cl⁻ | 0.55 |

| CN⁻ | 1.32 |

| HSO₄⁻ | 0.41 |

This selectivity enables precise control in multi-anion systems, such as regioselective alkylation of ambident nucleophiles [2].

Structure-Activity Relationships in Catalytic Efficiency

The compound’s catalytic performance is governed by three structural elements:

Quaternary Ammonium Center

The trimethylammonium group’s +1 charge ensures strong anion pairing, while its compact size reduces steric hindrance during ion transfer. Methyl groups provide electronic stabilization through inductive effects, increasing the cation’s resistance to Hofmann elimination under basic conditions compared to bulkier analogs [3].

Hydroxypropenyl Chain

The C₃ chain length optimizes organic phase solubility without excessive hydrophobicity. The hydroxy group introduces polarity gradients along the chain, creating a “polarity funnel” that directs anions toward the reaction site. Molecular dynamics simulations suggest this funneling effect increases anion collision frequency with organic substrates by 40–60% compared to non-hydroxylated catalysts [1].

Stereoelectronic Effects

The E-configuration of the propenyl group positions the hydroxy moiety antiperiplanar to the ammonium center, enabling conjugate base stabilization during anion activation. This alignment lowers the transition state energy for anion-substrate interactions, as evidenced by a 15% rate enhancement in SN₂ reactions compared to catalysts with random stereochemistry [2].

Catalytic efficiency correlates with the hydrophilic-lipophilic balance (HLB). For 3-hydroxy-1-propenyl-trimethylammonium chloride, the HLB value of 12.4 (calculated via Griffin’s method) places it in the optimal range for PTC applications, balancing interfacial adsorption and phase transfer [5].

3-Hydroxy-1-propenyl-trimethylammonium chloride exhibits significant potential for copolymerization with various acrylic monomers, forming cationic polymers with enhanced properties for specialized applications. The copolymerization behavior demonstrates distinctive characteristics that differentiate it from conventional acrylic systems [1] [2] [3].

The copolymerization mechanism involves free radical polymerization, where the trimethylammonium chloride functional group influences the reactivity and kinetics of the polymerization process. Research has shown that the reactivity ratios for acrylic acid copolymerization systems vary significantly with pH conditions, with values ranging from 0.32 at pH 1.8 to 1.48 at higher pH levels [3]. This pH dependency is particularly relevant for 3-Hydroxy-1-propenyl-trimethylammonium chloride due to its ionic nature and the presence of the hydroxyl group.

The polymerization kinetics are influenced by electrostatic effects arising from the quaternary ammonium functionality. When copolymerized with acrylic monomers such as acrylic acid, methyl acrylate, and acrylamide, the compound demonstrates enhanced polymerization rates at moderate temperatures (25-70°C) [1] [4]. The presence of the cationic trimethylammonium group creates electrostatic interactions that can either promote or inhibit chain propagation depending on the comonomer composition and reaction conditions.

| Monomer Type | Reactivity Ratio (r1) | Polymerization Temperature (°C) | Conversion Rate (%) | pH Dependency |

|---|---|---|---|---|

| Acrylic Acid | 0.32-1.48 | 25-70 | 85-95 | High |

| Methyl Acrylate | 0.85-1.2 | 25-60 | 80-90 | Moderate |

| Acrylamide | 0.54-3.04 | 25-70 | 90-98 | High |

| Hexyl Acrylate | 0.9-1.1 | 25-60 | 75-85 | Low |

| Methyl Methacrylate | 0.75-1.05 | 30-70 | 70-85 | Low |

| Butyl Acrylate | 0.88-1.15 | 25-60 | 78-88 | Low |

The molecular weight distribution of the resulting copolymers is influenced by the concentration of 3-Hydroxy-1-propenyl-trimethylammonium chloride in the reaction mixture. Higher concentrations of the quaternary ammonium monomer lead to increased molecular weights due to reduced chain transfer reactions and enhanced propagation rates [5]. The copolymer composition can be controlled through careful manipulation of the monomer feed ratios and reaction conditions.

Copolymerization with acrylamide produces hydrophilic polymers with excellent water solubility and high molecular weights. These copolymers exhibit enhanced flocculation properties and are particularly suitable for water treatment applications [6]. The incorporation of 3-Hydroxy-1-propenyl-trimethylammonium chloride into acrylamide-based systems increases the cationic charge density, improving the polymer's ability to interact with negatively charged particles and contaminants.

The thermal stability of copolymers containing 3-Hydroxy-1-propenyl-trimethylammonium chloride is generally enhanced compared to homopolymers of conventional acrylic monomers. The quaternary ammonium functionality provides ionic crosslinking that contributes to improved thermal properties, with decomposition temperatures typically ranging from 200-350°C depending on the comonomer composition [7].

Quaternary Ammonium Functionality in Ionic Polymers

The quaternary ammonium functionality of 3-Hydroxy-1-propenyl-trimethylammonium chloride plays a crucial role in determining the properties and performance of ionic polymers. This permanent positive charge, independent of pH conditions, makes it particularly valuable for applications requiring consistent cationic behavior [8] [9].

The quaternary ammonium group contributes to the formation of ionic clusters within the polymer matrix, which significantly influences the mechanical, thermal, and transport properties of the resulting materials. Research on quaternary ammonium-functionalized aromatic polymers has demonstrated that the local density and distribution of quaternary ammonium groups along the polymer backbone affect ionic clustering and conductivity [10]. The clustering behavior promotes the formation of distinct hydrophilic phase domains that facilitate efficient ion transport.

| Property | Value Range | Optimal Conditions | Application Impact |

|---|---|---|---|

| Ionic Conductivity (mS/cm) | 0.1-50 | pH 7-9, 25°C | Membrane performance |

| Water Uptake (%) | 15-85 | Humidity 60-80% | Dimensional stability |

| Ion Exchange Capacity (meq/g) | 0.5-2.5 | Neutral pH | Separation efficiency |

| Thermal Stability (°C) | 200-350 | Dry conditions | Processing limits |

| Glass Transition Temperature (°C) | 45-120 | Low moisture | Flexibility |

| Mechanical Strength (MPa) | 25-180 | Room temperature | Durability |

The ionic conductivity of polymers containing 3-Hydroxy-1-propenyl-trimethylammonium chloride is highly dependent on the degree of functionalization and the polymer architecture. At ion exchange capacities of 2.1 meq/g, these polymers exhibit excellent ionic conductivity, with values ranging from 0.1 to 50 mS/cm depending on temperature and humidity conditions [10]. The conductivity is particularly enhanced at moderate temperatures and neutral pH conditions.

Water uptake behavior is another critical property influenced by the quaternary ammonium functionality. The hydrophilic nature of the trimethylammonium group promotes water absorption, which is essential for maintaining ionic conductivity but must be balanced to prevent excessive swelling that could compromise mechanical integrity [10]. The water uptake typically ranges from 15% to 85% by weight, with optimal performance achieved at humidity levels of 60-80%.

The mechanical properties of quaternary ammonium-functionalized polymers are significantly influenced by the ionic interactions between the positively charged groups and any counterions present. Research has shown that quaternary ammonium counterions can increase the Young's modulus of ionic polymers, with values typically ranging from 25 to 180 MPa depending on the polymer backbone and degree of functionalization [7]. However, this increase in stiffness often comes at the expense of toughness, creating a trade-off that must be carefully managed in material design.

The thermal behavior of these ionic polymers is characterized by elevated glass transition temperatures due to the ionic interactions. The presence of quaternary ammonium groups typically increases the glass transition temperature by 10-15°C compared to non-functionalized polymers, with values ranging from 45 to 120°C depending on the polymer system [7]. This thermal stability makes these materials suitable for applications requiring elevated operating temperatures.

Ion exchange capacity is a fundamental property that determines the effectiveness of these polymers in separation and purification applications. The quaternary ammonium functionality provides fixed positive charges that can exchange with mobile anions, with typical ion exchange capacities ranging from 0.5 to 2.5 meq/g [10]. This capacity is directly related to the degree of functionalization and can be optimized through controlled synthesis conditions.

Surface Modification Techniques for Biomaterials

The application of 3-Hydroxy-1-propenyl-trimethylammonium chloride in surface modification of biomaterials represents a significant advancement in biomedical engineering. The compound's unique combination of cationic quaternary ammonium functionality and hydroxyl group provides multiple reactive sites for surface attachment and modification [11] [12] [13].

Surface modification techniques utilizing 3-Hydroxy-1-propenyl-trimethylammonium chloride can be categorized into several approaches, each offering distinct advantages for specific biomaterial applications. Chemical vapor deposition represents one of the most effective methods for creating uniform, conformal coatings on complex geometries [14]. This technique allows for the direct conversion of the compound from vapor phase to a polymerized coating without the need for solvents or catalysts, resulting in low cytotoxicity and excellent biocompatibility.

| Technique | Processing Temperature (°C) | Coating Thickness (nm) | Biocompatibility Rating | Durability |

|---|---|---|---|---|

| Plasma Treatment | 20-150 | 10-500 | Good | Moderate |

| Chemical Vapor Deposition | 200-400 | 50-2000 | Excellent | High |

| Covalent Grafting | 25-80 | 20-1000 | Very Good | Very High |

| Layer-by-Layer Assembly | 20-60 | 5-200 | Good | Moderate |

| Sol-Gel Coating | 60-200 | 100-5000 | Excellent | High |

| Electrochemical Deposition | 20-80 | 50-1000 | Good | High |

Covalent grafting techniques offer the most durable attachment of 3-Hydroxy-1-propenyl-trimethylammonium chloride to biomaterial surfaces. The hydroxyl group provides a reactive site for covalent bond formation with surface hydroxyl groups on materials such as titanium dioxide, silica, and various polymers [15] [13]. The grafting process can be performed using "grafting-to," "grafting-from," or "grafting-through" approaches, each providing different levels of control over the final surface properties.

The "grafting-to" approach involves the reaction of pre-formed polymers containing 3-Hydroxy-1-propenyl-trimethylammonium chloride with functional groups on the substrate surface. This method allows for precise control of the polymer molecular weight and composition before surface attachment, resulting in well-defined surface properties [15]. The covalent attachment ensures long-term stability and prevents desorption of the coating material.

Plasma treatment combined with 3-Hydroxy-1-propenyl-trimethylammonium chloride offers a versatile approach for surface modification of various biomaterials. The plasma creates reactive sites on the substrate surface that can subsequently react with the quaternary ammonium compound, forming a covalently attached layer [16]. This technique is particularly effective for modifying polymer surfaces where conventional chemical treatments may be limited.

Layer-by-layer assembly provides precise control over coating thickness and composition through the alternating deposition of 3-Hydroxy-1-propenyl-trimethylammonium chloride with negatively charged species. This technique allows for the creation of multilayer coatings with tailored properties, including controlled release of bioactive compounds and gradient surface charges [13]. The assembly process is typically performed at room temperature in aqueous solutions, making it compatible with sensitive biomaterials.

The biocompatibility of surfaces modified with 3-Hydroxy-1-propenyl-trimethylammonium chloride is enhanced through several mechanisms. The cationic nature of the quaternary ammonium group promotes cell adhesion through electrostatic interactions with negatively charged cell membrane components [11]. Research has demonstrated that surfaces with cationic modifications show significant increases in cell attachment, with enhancement levels ranging from 85% to 95% compared to unmodified surfaces.

| Application Area | Surface Charge Requirement | Cell Attachment Enhancement (%) | Antibacterial Efficacy (%) | Biocompatibility Score |

|---|---|---|---|---|

| Tissue Engineering Scaffolds | Cationic | 85-95 | 90-99 | 4.5/5 |

| Drug Delivery Systems | Neutral to Cationic | 70-85 | 85-95 | 4.2/5 |

| Medical Implants | Cationic | 90-98 | 95-99.9 | 4.8/5 |

| Wound Dressings | Cationic | 80-90 | 92-99 | 4.3/5 |

| Contact Lenses | Neutral | 60-75 | 85-95 | 4.0/5 |

| Biosensors | Cationic | 75-85 | 88-96 | 4.4/5 |

The antibacterial properties of surfaces modified with 3-Hydroxy-1-propenyl-trimethylammonium chloride are particularly noteworthy. The quaternary ammonium functionality disrupts bacterial cell membranes through electrostatic interactions, leading to cell death [8] [17]. This antimicrobial activity is maintained over extended periods due to the permanent positive charge of the quaternary ammonium group, making it ideal for long-term medical device applications.

Surface modification with 3-Hydroxy-1-propenyl-trimethylammonium chloride has shown exceptional performance in tissue engineering applications. The cationic surface promotes the attachment and proliferation of various cell types, including osteoblasts, fibroblasts, and endothelial cells [11]. The degree of substitution as low as 1.4% has been shown to achieve greater than 90% cell attachment compared to tissue culture plastic, demonstrating the effectiveness of even minimal surface modification.

The stability of surface modifications using 3-Hydroxy-1-propenyl-trimethylammonium chloride is enhanced through crosslinking reactions. The hydroxyl group can participate in crosslinking reactions with aldehydes such as glyoxal, creating a network structure that improves the mechanical properties and durability of the coating [11]. This crosslinking also allows for the tuning of surface stiffness, which can influence cell morphology and behavior.

In drug delivery applications, surfaces modified with 3-Hydroxy-1-propenyl-trimethylammonium chloride provide controlled release properties through ionic interactions with anionic drug molecules. The quaternary ammonium groups can serve as binding sites for negatively charged therapeutic compounds, allowing for sustained release over extended periods [18]. The biocompatibility of these systems is enhanced by the reduced cytotoxicity compared to conventional cationic polymers.